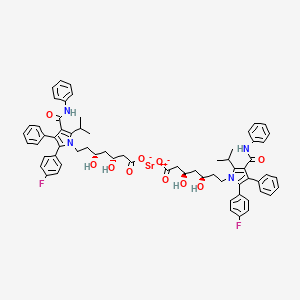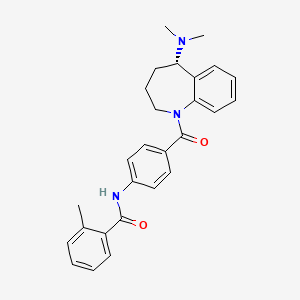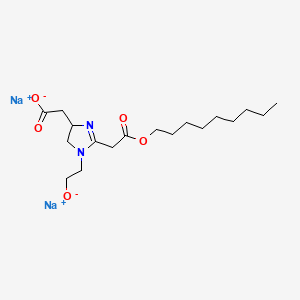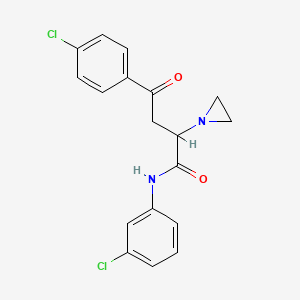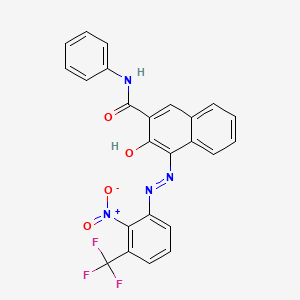
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with chalcones under basic conditions. Common reagents include hydrazine hydrate and various substituted chalcones. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives.
Reduction: Formation of dihydropyrazolines.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1-(2-methylphenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-phenyl-2-pyrazoline
Uniqueness
The unique combination of substituents on the aromatic rings of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
Numéro CAS |
109333-44-0 |
|---|---|
Formule moléculaire |
C22H17Cl3N2 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2-(2-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H17Cl3N2/c1-14-4-2-3-5-21(14)27-22(16-8-11-18(24)19(25)12-16)13-20(26-27)15-6-9-17(23)10-7-15/h2-12,22H,13H2,1H3 |
Clé InChI |
VENATUBTBGFODT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



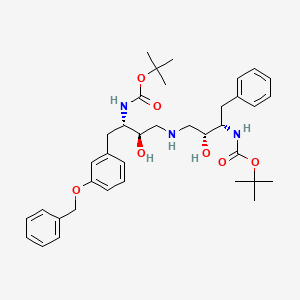
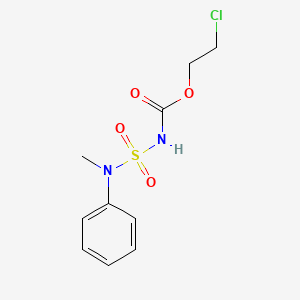
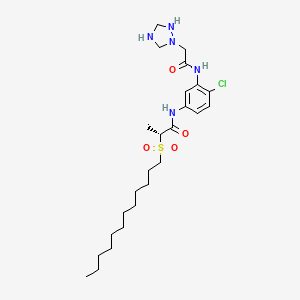

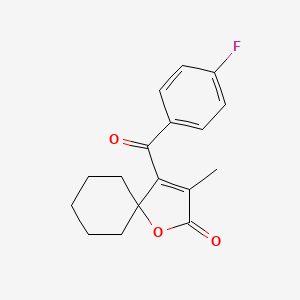
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

